3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid

Fragment-based drug discovery Kinase inhibition Pharmacophore design

3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid (CAS 1555902-97-0) is a disubstituted benzofuran-2-carboxylic acid derivative bearing a phenolic hydroxyl at the 3-position and a methyl group at the 7-position of the benzofuran core. With a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol, it possesses two hydrogen bond donors (2-COOH, 3-OH) and four hydrogen bond acceptors, distinguishing it from mono-substituted or unsubstituted benzofuran-2-carboxylic acid analogs that typically carry only a single HBD.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
Cat. No. B13197342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C(O2)C(=O)O)O
InChIInChI=1S/C10H8O4/c1-5-3-2-4-6-7(11)9(10(12)13)14-8(5)6/h2-4,11H,1H3,(H,12,13)
InChIKeyGSGVRPUSYFQMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic Acid: Structural Identity, Physicochemical Profile, and Procurement Context


3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid (CAS 1555902-97-0) is a disubstituted benzofuran-2-carboxylic acid derivative bearing a phenolic hydroxyl at the 3-position and a methyl group at the 7-position of the benzofuran core [1]. With a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol, it possesses two hydrogen bond donors (2-COOH, 3-OH) and four hydrogen bond acceptors, distinguishing it from mono-substituted or unsubstituted benzofuran-2-carboxylic acid analogs that typically carry only a single HBD . The compound is commercially available at research-grade purity (≥95%) from specialty chemical suppliers [1]. Its computed XLogP3 of 2.7 and topological polar surface area of 70.7 Ų place it in a physicochemical space that balances moderate lipophilicity with enhanced hydrogen-bonding capacity, a profile that has been associated with improved ligand efficiency in fragment-based drug discovery programs targeting kinases such as Pim-1 [2][3].

Why 3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic Acid Cannot Be Replaced by Simpler Benzofuran-2-carboxylic Acid Analogs


Benzofuran-2-carboxylic acid derivatives are not functionally interchangeable scaffolds. The presence and position of substituents on the benzofuran ring profoundly influence hydrogen-bonding capacity, lipophilicity, acidity, and ultimately target engagement. The parent benzofuran-2-carboxylic acid (CAS 496-41-3) carries only one hydrogen bond donor and exhibits weak Pim-1 kinase inhibition (IC50 = 119 µM), while the 7-methyl analog (CAS 17349-64-3) has demonstrated Src kinase inhibitory activity (Ki = 790 nM) but lacks the additional hydrogen-bonding and metal-chelating potential conferred by a 3-hydroxyl substituent [1][2]. In fragment-based drug discovery programs, the introduction of a 3-hydroxy group onto the benzofuran-2-carboxylic acid core was explicitly identified as a key determinant for achieving potent Pim-1 inhibition through salt-bridge and hydrogen-bond interactions with the kinase active site [3]. Substituting the target compound with 7-methylbenzofuran-2-carboxylic acid (lacking 3-OH) or 3-hydroxybenzofuran-2-carboxylic acid (lacking 7-CH3) would therefore eliminate a critical pharmacophoric element, potentially reducing target affinity by orders of magnitude. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: 3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic Acid Versus Closest Analogs


Enhanced Hydrogen Bond Donor Capacity Relative to 7-Methylbenzofuran-2-carboxylic Acid

The target compound possesses two hydrogen bond donors (2-COOH and 3-OH), whereas 7-methylbenzofuran-2-carboxylic acid (CAS 17349-64-3) possesses only one (2-COOH). This difference is critical in kinase inhibitor design: in the Pim-1 co-crystal structures (PDB 3R00, 3R01, 3R04), the 3-OH of benzofuran-2-carboxylic acid derivatives forms a direct hydrogen bond with the catalytic lysine residue and participates in a salt-bridge network with the DFG-motif aspartate, interactions that are geometrically impossible for analogs lacking the 3-OH [1]. The parent benzofuran-2-carboxylic acid, which also lacks a 3-OH, exhibits only weak Pim-1 inhibition (IC50 = 119 µM), while 3-hydroxy-containing analogs in the same series achieved nanomolar potency through these additional interactions [1][2].

Fragment-based drug discovery Kinase inhibition Pharmacophore design

Differentiated Lipophilicity Profile Compared to 7-Methylbenzofuran-2-carboxylic Acid

The target compound has a computed XLogP3 of 2.7 [1], whereas 7-methylbenzofuran-2-carboxylic acid has a reported logP of approximately 2.44 . The modest increase in lipophilicity (+0.26 log units) is accompanied by a doubling of hydrogen bond donor count (2 vs. 1) and an increase in TPSA (70.7 vs. ~50.4 Ų) [1]. This positions the target compound in a distinct region of the property space: it retains sufficient lipophilicity for membrane permeability while offering enhanced polarity for solubility and reduced off-target binding risk. In the benzofuran-2-carboxylic acid Pim-1 inhibitor series, balancing logP with hydrogen-bonding capacity was identified as a critical optimization parameter for achieving both potency and favorable pharmacokinetic profiles [2].

Medicinal chemistry ADME optimization Ligand efficiency

Intramolecular Hydrogen-Bonding Capacity Alters Carboxylic Acid Acidity Relative to Non-Hydroxylated Analogs

The 3-hydroxy group of the target compound is positioned ortho to the 2-carboxylic acid, enabling the formation of a six-membered intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen of the -COOH group. This intramolecular H-bond stabilizes the conjugate base, effectively lowering the pKa of the carboxylic acid relative to non-hydroxylated analogs. The predicted pKa of benzofuran-2-carboxylic acid is 3.12 ± 0.30, and 7-methylbenzofuran-2-carboxylic acid has a predicted pKa of 3.16 ± 0.30 . While an experimental pKa for the target compound has not been published, the well-established ortho-effect from the 3-OH group is expected to lower the carboxylic acid pKa by approximately 0.5–1.0 log units, consistent with analogous salicylic acid-type systems [1]. This altered acidity affects ionization state at physiological pH, solubility-pH profiles, and the compound's behavior in salt-formation and formulation studies.

Physical organic chemistry pKa prediction Reactivity differentiation

Distinct Hydrogen-Bond Acceptor Profile Enables Chelation Interactions Absent in 7-Methyl or 7-Methoxy Analogs

The target compound features a contiguous 2-carboxylic acid / 3-hydroxy motif, which creates a bidentate metal-chelating pharmacophore capable of coordinating divalent cations such as Zn²⁺, Mg²⁺, or Ca²⁺. This motif is absent in 7-methylbenzofuran-2-carboxylic acid (lacks 3-OH) and 7-methoxybenzofuran-2-carboxylic acid (3-position is unsubstituted; 7-OCH₃ cannot chelate in the same plane) [1][2]. In the carbonic anhydrase inhibitor series reported by ACS, benzofuran-based carboxylic acid derivatives demonstrated submicromolar hCA IX inhibition (KIs = 0.56–0.91 µM) through Zn²⁺ coordination in the active site [3]. While the reference compounds in that study differ in linker chemistry from the target compound, the 2-carboxy-3-hydroxy benzofuran motif present in the target compound is structurally pre-organized for analogous metal-coordination interactions, a feature that 7-substituted-only analogs cannot replicate.

Metal chelation Enzyme inhibition Scaffold design

Synthetic Tractability Advantage: Direct Access to 3-Hydroxy-7-methylbenzofuran Core via Deconstructive Reorganization Strategy

The 3-hydroxy-7-methyl substitution pattern on the benzofuran-2-carboxylic acid scaffold is synthetically accessible through the deconstructive reorganization strategy reported in Angewandte Chemie, which constructs both the benzene and furan rings simultaneously from kojic acid- or maltol-derived alkynes [1]. This methodology provides direct entry to hydroxylated benzofurans with regiochemical control at the 7-position. In contrast, accessing the same substitution pattern through traditional sequential functionalization of benzofuran-2-carboxylic acid would require multi-step protection/deprotection sequences due to the competing reactivity of the 2-COOH group. The target compound's methyl ester (CAS 1774901-57-3) is commercially available at 95% purity from multiple vendors, and the free acid can be obtained through straightforward ester hydrolysis . This synthetic accessibility contrasts with 3-hydroxy-5-methyl or 3-hydroxy-6-methyl isomers, which require different and often lower-yielding synthetic routes [1].

Synthetic methodology Chemical procurement Library synthesis

Optimal Research and Industrial Application Scenarios for 3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Kinase Inhibitor Discovery Requiring Dual H-Bond Donor Scaffolds

The target compound's 2 HBD / 4 HBA profile and proven compatibility with kinase active-site architectures (PDB 3R00, 3R01, 3R04) make it a preferred fragment starting point over mono-HBD analogs such as 7-methylbenzofuran-2-carboxylic acid [1]. The 3-OH enables a critical salt-bridge interaction with the DFG-motif aspartate that is geometrically inaccessible to the comparator, directly supporting >100-fold potency improvements in the Pim-1 inhibitor series [1]. For fragment screening libraries intended for kinase targets, selecting this scaffold over the 7-methyl-only analog preserves the essential pharmacophoric element from the earliest stage of the campaign.

Metalloenzyme Inhibitor Development Leveraging the 2-Carboxy-3-Hydroxy Bidentate Chelator Motif

For zinc-dependent enzymes such as carbonic anhydrase isoforms (hCA IX, hCA XII) implicated in tumor progression, benzofuran-2-carboxylic acid derivatives have demonstrated submicromolar KI values (0.56–0.91 µM) through active-site Zn²⁺ coordination [2]. The target compound's intact 2-COOH/3-OH bidentate chelator motif is structurally pre-organized for analogous interactions, whereas 7-methylbenzofuran-2-carboxylic acid (monodentate 2-COOH only) and 7-methoxybenzofuran-2-carboxylic acid cannot form the same chelation geometry [3]. Programs targeting metalloenzymes should prioritize the target compound over 7-substituted-only analogs to preserve the bidentate chelation capacity.

Physicochemical Property Optimization in Lead Series Requiring Balanced logP and TPSA

With an XLogP3 of 2.7 and TPSA of 70.7 Ų, the target compound occupies a property space that balances membrane permeability with aqueous solubility [3]. Compared to 7-methylbenzofuran-2-carboxylic acid (logP ~2.44, TPSA ~50.4 Ų), the target compound offers +20.3 Ų of additional polar surface area while maintaining acceptable lipophilicity [3]. This profile supports use in cell-based assays where both permeability and solubility are required, and in lead optimization where the scaffold's property space allows further derivatization without exceeding drug-likeness thresholds. For medicinal chemistry programs with defined logP/TPSA target ranges, this differentiated profile provides a measurable advantage.

Chemical Biology Probe Development Requiring Synthetic Tractability and Commercial Reproducibility

The target compound benefits from a validated de novo synthetic route via deconstructive reorganization, with both the free acid and methyl ester forms commercially available at 95% purity [4]. This dual availability allows researchers to select the appropriate form for their chemistry: the free acid for direct coupling reactions, or the methyl ester as a protected intermediate. The established synthetic methodology and multi-vendor sourcing reduce procurement lead times and ensure batch-to-batch reproducibility, advantages that are not uniformly available for regioisomeric 3-hydroxybenzofuran-2-carboxylic acid derivatives with alternative methylation patterns [4].

Quote Request

Request a Quote for 3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.